molecular formula C6H7N3O2S2 B6230275 3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]oxolan-2-one CAS No. 897286-87-2

3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]oxolan-2-one

Cat. No.: B6230275
CAS No.: 897286-87-2
M. Wt: 217.3
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Description

3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]oxolan-2-one is a heterocyclic compound that features a thiadiazole ring fused with an oxolanone moiety

Mechanism of Action

Target of Action

The primary target of 3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]oxolan-2-one is the urease enzyme . Urease is a nickel-containing enzyme that belongs to the amidohydrolases and phosphotriesterase enzyme family . It is composed of two subunits, named UreA and UreB, and catalyzes the conversion of urea to ammonia and carbon dioxide .

Mode of Action

The compound interacts with the active site of the urease enzyme, inhibiting its activity . The molecular docking simulation performed using AutoDock4 showed that the compound could interact well with the active site of the urease enzyme . Among all synthesized compounds, one particular derivative showed more favorable interactions with the active site, confirming its great inhibitory activity .

Biochemical Pathways

The inhibition of the urease enzyme affects the urea cycle, a series of biochemical reactions in which urea is produced from ammonia . This is critical for organisms like Helicobacter pylori, which rely on the urease enzyme to survive in the acidic environment of the stomach by converting urea to ammonia, thereby increasing the pH .

Pharmacokinetics

The compound’s high activity against the urease enzyme suggests it may have good bioavailability .

Result of Action

The inhibition of the urease enzyme by this compound can lead to a decrease in the pH of the environment, making it less hospitable for organisms like H. pylori . This could potentially be used for the treatment of infections caused by this bacterium .

Action Environment

The action of this compound is influenced by the environment in which it is present. For instance, the compound’s efficacy as a urease inhibitor may be affected by factors such as pH and the presence of other substances that can interact with the urease enzyme

Biochemical Analysis

Biochemical Properties

3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]oxolan-2-one plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with urease, an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide . The compound binds to the active site of urease, inhibiting its activity and thereby reducing the production of ammonia, which is essential for the survival of certain bacteria such as Helicobacter pylori . Additionally, this compound exhibits interactions with various proteins involved in cellular signaling pathways, potentially modulating their activities and influencing cellular responses .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to induce cytotoxic effects on multiple human cancer cell lines, including hepatocellular carcinoma (HEPG-2), human lung carcinoma (A549), and human breast carcinoma (MCF-7) . The compound influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. For instance, it can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . These cellular effects highlight the potential of this compound as a therapeutic agent in cancer treatment.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes and proteins, inhibiting their activities. For example, its interaction with urease involves the formation of hydrogen bonds and hydrophobic interactions with key amino acid residues in the enzyme’s active site . This binding prevents the enzyme from catalyzing its reaction, thereby inhibiting its function. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell proliferation and apoptosis .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical for understanding its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions for extended periods, allowing for prolonged experimentation Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained cytotoxic effects on cancer cells, indicating its potential for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant therapeutic effects, such as reducing tumor growth and inhibiting bacterial infections . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes are essential for its biotransformation and elimination from the body. The interactions with metabolic enzymes can also influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall therapeutic efficacy .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported across cell membranes by efflux and influx transporters, which regulate its intracellular concentration . Once inside the cells, it can bind to various proteins, influencing its localization and accumulation in specific cellular compartments . These transport and distribution mechanisms are crucial for understanding the compound’s bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with cytoplasmic enzymes and proteins . Additionally, it can be targeted to specific organelles, such as the mitochondria and nucleus, through post-translational modifications and targeting signals . These localization patterns are essential for its biochemical activities and therapeutic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]oxolan-2-one typically involves the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with oxalyl chloride to form the corresponding acyl chloride intermediate. This intermediate is then reacted with oxolan-2-one under basic conditions to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and catalyst to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]oxolan-2-one can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or amines.

    Substitution: The amino group on the thiadiazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or amines.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
  • 3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid
  • 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]benzoic acid

Uniqueness

3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]oxolan-2-one is unique due to its oxolanone moiety, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a versatile building block in synthetic chemistry and its efficacy as an enzyme inhibitor .

Properties

IUPAC Name

3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]oxolan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2S2/c7-5-8-9-6(13-5)12-3-1-2-11-4(3)10/h3H,1-2H2,(H2,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHPPYWUZNLPVQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)C1SC2=NN=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

897286-87-2
Record name 3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]oxolan-2-one
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